molecular formula C10H12BrNOS B14053127 1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one

1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14053127
M. Wt: 274.18 g/mol
InChI Key: YWQYDWQUIMQMQH-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound that belongs to the class of brominated aromatic ketones This compound is characterized by the presence of an amino group, a methylthio group, and a bromine atom attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-4-(methylthio)phenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.

Major Products

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-4-(methylthio)phenyl)propan-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

    1-(2-Amino-4-(methylthio)phenyl)-2-iodopropan-1-one: Contains an iodine atom, which may affect its reactivity and applications.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-4-methylsulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-6(11)10(13)8-4-3-7(14-2)5-9(8)12/h3-6H,12H2,1-2H3

InChI Key

YWQYDWQUIMQMQH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC)N)Br

Origin of Product

United States

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